molecular formula C14H12N2O4 B3823516 Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate

Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate

Cat. No.: B3823516
M. Wt: 272.26 g/mol
InChI Key: PEIMWOZPIFNYLR-UHFFFAOYSA-N
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Description

Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes both a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 1-oxidopyridin-1-ium-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate
  • Methyl 2-[(1-oxidopyridin-1-ium-2-carbonyl)amino]benzoate

Uniqueness

Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate is unique due to the position of the oxidopyridin-1-ium group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity to molecular targets and variations in its overall pharmacological profile .

Properties

IUPAC Name

methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(18)11-6-2-3-7-12(11)15-13(17)10-5-4-8-16(19)9-10/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIMWOZPIFNYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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